molecular formula C14H10N2O3S B14882629 N-(1,3-dioxoisoindolin-5-yl)-2-(thiophen-2-yl)acetamide

N-(1,3-dioxoisoindolin-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B14882629
M. Wt: 286.31 g/mol
InChI Key: DAVDCWGNWSTFTJ-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of phthalimides. This compound is characterized by the presence of a phthalimide moiety and a thiophene ring, which are connected through an acetamide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid or its derivatives under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phthalimide moiety can be reduced to form the corresponding amine.

    Substitution: The acetamide linkage can be subjected to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-2-(thiophen-2-yl)acetamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-(thiophen-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound of N-(1,3-dioxoisoindolin-5-yl)-2-(thiophen-2-yl)acetamide.

    Thiophene-2-carboxamide: A related compound with a similar thiophene moiety.

    N-(1,3-dioxoisoindolin-5-yl)acetamide: A compound with a similar phthalimide moiety but lacking the thiophene ring.

Uniqueness

This compound is unique due to the combination of the phthalimide and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10N2O3S

Molecular Weight

286.31 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H10N2O3S/c17-12(7-9-2-1-5-20-9)15-8-3-4-10-11(6-8)14(19)16-13(10)18/h1-6H,7H2,(H,15,17)(H,16,18,19)

InChI Key

DAVDCWGNWSTFTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O

Origin of Product

United States

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